molecular formula C14H8F2N6 B4438991 N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine

N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine

Cat. No. B4438991
M. Wt: 298.25 g/mol
InChI Key: PPILPYRLJRGAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine, also known as DPAQ, is a chemical compound with potential applications in scientific research. DPAQ belongs to the class of tetrazoloquinoxaline derivatives, which have been reported to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and proliferation. N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell survival and proliferation. N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine has also been reported to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for potential anticancer agents. N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine has also been reported to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine in lab experiments is its potent biological activity against cancer cells, viruses, and bacteria. However, one limitation is that the mechanism of action of N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine is not fully understood, which may hinder its development as a therapeutic agent. Additionally, further studies are needed to determine the safety and toxicity of N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine in vivo.

Future Directions

There are several potential future directions for the study of N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine. One direction is to further investigate the mechanism of action of N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine, particularly its inhibition of protein kinase CK2 and the NF-κB pathway. Another direction is to explore the potential use of N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine in combination with other anticancer agents or antiviral agents to enhance their efficacy. Additionally, further studies are needed to determine the pharmacokinetic and pharmacodynamic properties of N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine in vivo, which will be important for its development as a therapeutic agent.

Scientific Research Applications

N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against certain cancer cell lines, including breast, lung, and colon cancer. N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N6/c15-8-5-6-10(9(16)7-8)17-13-14-19-20-21-22(14)12-4-2-1-3-11(12)18-13/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPILPYRLJRGAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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